tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate
Description
Properties
Molecular Formula |
C16H31N3O3 |
|---|---|
Molecular Weight |
313.44 g/mol |
IUPAC Name |
tert-butyl N-[1-[3-(ethylamino)butanoyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C16H31N3O3/c1-6-17-12(2)11-14(20)19-9-7-13(8-10-19)18-15(21)22-16(3,4)5/h12-13,17H,6-11H2,1-5H3,(H,18,21) |
InChI Key |
OXFQGHOIGGMJGK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)CC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling
An alternative method involves palladium-catalyzed coupling reactions to form the amide bond. This method can use tert-butyl carbamate as a nucleophile and organometallic reagents derived from the ethylamino butanoyl moiety.
- High selectivity.
- Mild reaction conditions.
- Potential for scale-up.
Typical catalysts: Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands.
Copper-Catalyzed Three-Component Coupling
Another reported method uses copper-catalyzed three-component coupling of organoindium reagents, imines, and acid chlorides to assemble the compound in a single step.
- One-pot synthesis.
- Reduced purification steps.
- Potential for diversity-oriented synthesis.
Notes on Reaction Optimization and Industrial Production
- Industrial synthesis optimizes reaction times, temperatures, and reagent stoichiometry to maximize yield and purity.
- Protective group strategies are critical to avoid side reactions.
- Purification typically involves chromatographic techniques or crystallization.
- Specific industrial protocols are proprietary but generally follow the above principles.
Analytical and Spectroscopic Characterization
The product is characterized by:
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of tert-butyl, piperidine, and ethylamino butanoyl groups.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight ~270.39 g/mol.
- Infrared Spectroscopy (IR): Characteristic carbamate carbonyl stretch (~1700 cm^-1) and amide bands.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment.
Summary Table of Preparation Methods
| Method | Key Steps | Catalysts/Reagents | Advantages | Yield Range (%) |
|---|---|---|---|---|
| Boc Protection + Acylation | Boc protection, acid chloride acylation | tert-butyl chloroformate, SOCl2, triethylamine | Straightforward, scalable | 70-92 |
| Palladium-Catalyzed Coupling | Pd-catalyzed amide bond formation | Pd catalysts, organometallics | Selective, mild conditions | Variable |
| Copper-Catalyzed Coupling | Three-component coupling | Copper catalyst, organoindium reagents | One-pot, efficient | Variable |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides, acids, and bases depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate is used as a reagent in various organic synthesis reactions. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound may be used to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological targets, making it valuable in biochemical assays.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs or as a tool in pharmacological research to understand drug-receptor interactions.
Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogues and their differences:
Key Observations :
- Substituent Bulk: The trifluoroethyl and pyrimidinyl groups () introduce steric hindrance compared to the ethylamino-butanoyl chain in the target compound.
- Hydrogen Bonding: The acetyl and ethylamino-butanoyl substituents (, Target) offer H-bond donor/acceptor sites, whereas trifluoroethyl groups () are inert in this regard.
- Metabolic Stability: Fluorinated derivatives () are often more resistant to oxidative metabolism than alkylamino counterparts.
Physicochemical and Spectral Data
Biological Activity
tert-butyl N-{1-[3-(ethylamino)butanoyl]piperidin-4-yl}carbamate is a synthetic organic compound notable for its complex structure, which includes a tert-butyl group, a piperidine ring, and an ethylamino butanoyl side chain. This unique configuration suggests potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
- Molecular Formula : C_{15}H_{28}N_{2}O_{2}
- Molecular Weight : Approximately 270.39 g/mol
- CAS Number : Not specified in the available data
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits selective antimicrobial properties. Compounds with similar structural features have shown effectiveness against various pathogenic microorganisms while maintaining low toxicity to mammalian cells . This selectivity is crucial for developing therapeutic agents aimed at minimizing side effects.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. It may interact with specific receptors or enzymes involved in inflammatory processes, suggesting a mechanism of action that warrants further exploration .
Structure-Activity Relationship (SAR)
The unique combination of the ethylamino butanoyl side chain and the piperidine ring distinguishes this compound from others in its class. A comparison table of structurally similar compounds highlights this uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Tert-butyl piperidin-4-ylcarbamate | 73874-95-0 | 0.96 | Basic piperidine structure without additional side chains |
| Tert-butyl (4-methylpiperidin-4-yl)carbamate | 163271-08-7 | 0.96 | Contains a methyl group enhancing lipophilicity |
| Tert-butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate | 287114-25-4 | 0.93 | Bicyclic structure provides distinct pharmacological properties |
| Tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate | 645400-44-8 | 0.95 | Cyclohexane ring may influence binding affinity |
| Tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate | 147611-03-8 | 0.91 | Spirocyclic structure offers unique steric hindrance |
Current understanding of the mechanism of action for this compound is limited but suggests potential interactions with biological targets related to inflammation and microbial resistance . Further studies are essential to elucidate these interactions and determine any off-target effects.
Case Studies and Research Findings
Research into similar compounds has provided insight into their biological activities:
- In Vitro Studies : Compounds similar to this compound have been tested for their ability to inhibit inflammatory pathways, such as those mediated by the NLRP3 inflammasome . These studies often utilize differentiated THP-1 cells treated with lipopolysaccharide (LPS) to promote expression of inflammatory markers.
- Cytotoxicity Assessments : The cytotoxicity of related compounds has been evaluated using assays like MTT and LDH release, indicating that select derivatives maintain low toxicity while exhibiting significant biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
